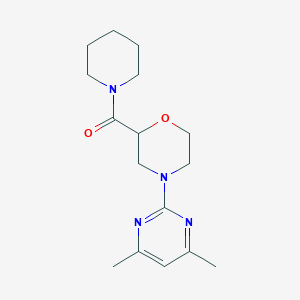
4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a pyrimidine moiety and a piperidine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution on the Pyrimidine Ring: The 4,6-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dihalide.
Coupling of the Pyrimidine and Morpholine Rings: The pyrimidine and morpholine rings can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Piperidine Carbonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)piperazine
- 4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)thiomorpholine
- 4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)pyrrolidine
Uniqueness
4-(4,6-Dimethylpyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H24N4O2 |
|---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
[4-(4,6-dimethylpyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H24N4O2/c1-12-10-13(2)18-16(17-12)20-8-9-22-14(11-20)15(21)19-6-4-3-5-7-19/h10,14H,3-9,11H2,1-2H3 |
InChI Key |
GZCVAIHZKQPCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOC(C2)C(=O)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate](/img/structure/B15112123.png)
![5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112139.png)
![1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15112145.png)
![2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15112155.png)
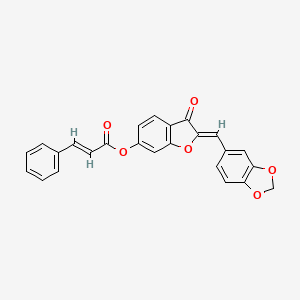
![1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B15112165.png)
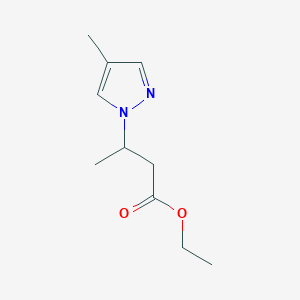
![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15112173.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B15112175.png)
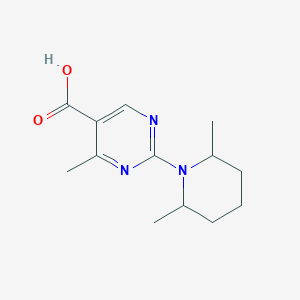
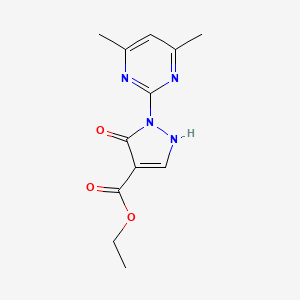
![6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112188.png)
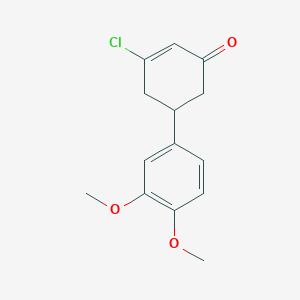
![2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112215.png)
